molecular formula C12H11F3O2 B8143808 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

Cat. No.: B8143808
M. Wt: 244.21 g/mol
InChI Key: DMOPIUQGLQPMHM-UHFFFAOYSA-N
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Description

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylcyclopropane intermediate, which is then coupled with a phenylacetic acid derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives .

Scientific Research Applications

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(Trifluoromethyl)phenyl)cyclopropyl)acetic acid
  • 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)propanoic acid
  • 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)butanoic acid

Uniqueness

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is unique due to its specific structural features, such as the trifluoromethyl group and the cyclopropyl ring. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid, commonly referred to as Trifluoromethyl cyclopropyl phenyl acetic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of various compounds, making it a significant feature in drug design. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenolic ring has been shown to significantly increase potency in various biological assays. For instance, compounds with a -CF3 group have demonstrated enhanced inhibition of serotonin uptake and improved interactions with target enzymes due to favorable electronic properties and steric effects .

CompoundStructureActivityReference
This compoundStructureAnticancer activity, anti-inflammatory properties
Related CompoundsVariousVaries based on substituents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its effectiveness against prostate cancer cells, where it induced apoptosis and inhibited cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been reported to possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Prostate Cancer Model : In a recent study, mice treated with this compound showed reduced tumor growth compared to control groups. The compound was administered orally at varying doses, demonstrating a dose-dependent response in tumor size reduction and overall survival rates .
  • Inflammation Model : Another study evaluated the compound's efficacy in a murine model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers in treated mice compared to untreated controls .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic profile indicates that it is primarily metabolized via hepatic pathways, leading to active metabolites that contribute to its therapeutic effects .

Properties

IUPAC Name

2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPIUQGLQPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.